molecular formula C27H48 B12796578 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- CAS No. 72982-88-8

18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)-

Katalognummer: B12796578
CAS-Nummer: 72982-88-8
Molekulargewicht: 372.7 g/mol
InChI-Schlüssel: RYVXYHIEBLUGLU-RAYHPDSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is a complex organic compound with a unique structure. It contains a total of 78 bonds, including 30 non-hydrogen bonds, 5 rotatable bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves multiple steps, typically starting from simpler steroidal precursors. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry of the final product. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The exact methods can vary based on the manufacturer and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out under acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in a wide variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cholestane: A saturated hydrocarbon with a similar steroidal structure but lacking the additional methyl groups and specific stereochemistry.

    Cholesterol: A well-known steroid with a hydroxyl group at the 3-position, differing in its functional groups and biological role.

    Stigmasterol: A plant sterol with a similar core structure but additional unsaturation and functional groups.

Uniqueness

18,19-Dinorcholestane, 5,14-dimethyl-, (5beta,10alpha,14beta,17alpha)- is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

72982-88-8

Molekularformel

C27H48

Molekulargewicht

372.7 g/mol

IUPAC-Name

(5S,8R,9R,10S,13R,14S,17S)-5,14-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,9,10,11,12,13,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)21-14-18-27(5)24(21)13-12-22-23-11-6-7-16-26(23,4)17-15-25(22)27/h19-25H,6-18H2,1-5H3/t20-,21+,22-,23+,24-,25-,26+,27+/m1/s1

InChI-Schlüssel

RYVXYHIEBLUGLU-RAYHPDSYSA-N

Isomerische SMILES

C[C@H](CCCC(C)C)[C@@H]1CC[C@]2([C@@H]1CC[C@H]3[C@H]2CC[C@]4([C@H]3CCCC4)C)C

Kanonische SMILES

CC(C)CCCC(C)C1CCC2(C1CCC3C2CCC4(C3CCCC4)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.